N-Benzyl-3,3,3-trifluoropropan-1-amine
Overview
Description
N-Benzyl-3,3,3-trifluoropropan-1-amine: is an organic compound characterized by the presence of a benzyl group attached to a 3,3,3-trifluoropropan-1-amine moiety. This compound is of interest due to its unique structural features, which include the trifluoromethyl group, known for its electron-withdrawing properties, and the benzyl group, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing N-Benzyl-3,3,3-trifluoropropan-1-amine involves the reductive amination of 3,3,3-trifluoropropanal with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 3,3,3-trifluoropropyl chloride with benzylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Benzyl-3,3,3-trifluoropropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, bromine, sulfuric acid, acetic acid.
Major Products
Oxidation: Amides, nitriles.
Reduction: Secondary amines, primary amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
N-Benzyl-3,3,3-trifluoropropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and receptor binding.
Industrial Chemistry: It is employed in the development of agrochemicals and specialty chemicals due to its reactivity and stability.
Material Science: The trifluoromethyl group imparts unique properties to polymers and materials, making this compound useful in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which N-Benzyl-3,3,3-trifluoropropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzyl group can influence the compound’s overall reactivity and stability. These interactions can modulate biological pathways and processes, leading to various pharmacological and biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3,3,3-trifluoropropan-2-amine: Similar structure but with the amine group at a different position.
N-Benzyl-2,2,2-trifluoroethan-1-amine: Lacks the additional carbon in the propyl chain.
N-Benzyl-3,3,3-trifluoropropan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-Benzyl-3,3,3-trifluoropropan-1-amine is unique due to the specific positioning of the trifluoromethyl group and the benzyl group, which together influence its chemical reactivity and biological interactions. This combination of features makes it distinct from other similar compounds and valuable in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBPAZWTDQHLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514174 | |
Record name | N-Benzyl-3,3,3-trifluoropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756469-34-8 | |
Record name | N-(3,3,3-Trifluoropropyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756469-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-3,3,3-trifluoropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl(3,3,3-trifluoropropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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